Biochemical SYK Potency Benchmarking: PRT062607 vs. Fostamatinib, Entospletinib, and TAK-659
PRT062607 demonstrates superior biochemical potency for its primary target, SYK, compared to clinically evaluated alternatives. In a direct cross-study comparison of cell-free IC50 values, PRT062607 is 20- to 40-fold more potent than fostamatinib and 4- to 8-fold more potent than entospletinib . This higher potency at the target translates to lower required drug concentrations to achieve pathway inhibition.
| Evidence Dimension | SYK Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM ; 1-2 nM |
| Comparator Or Baseline | Fostamatinib (R406): 41 nM; Entospletinib (GS-9973): 7.7 nM; TAK-659: 3.2 nM |
| Quantified Difference | 41-fold more potent than fostamatinib; 7.7-fold more potent than entospletinib |
| Conditions | Cell-free kinase activity assays as reported in comparative oncology review |
Why This Matters
Higher target potency ensures robust SYK inhibition at lower intracellular concentrations, potentially improving the therapeutic window in preclinical models.
- [1] Table 2. Compound-target profiles. In: PMC6697022. Comprehensive review of kinase inhibitors in hematological malignancies. View Source
- [2] Coffey G, DeGuzman F, Inagaki M, et al. Specific inhibition of spleen tyrosine kinase suppresses leukocyte immune function and inflammation in animal models of rheumatoid arthritis. J Pharmacol Exp Ther. 2012;340(2):350-359. View Source
